4-Bromo-6-chloro-2-methylpyridin-3-amine
Description
Properties
IUPAC Name |
4-bromo-6-chloro-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRUXXUMLANNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Bromination of pre-chlorinated pyridines is critical for accessing 4-bromo-6-chloro-2-methylpyridin-3-amine. A high-yield (94%) route involves treating 3-amino-2-chloro-4-methylpyridine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane at 0–20°C. This electrophilic bromination selectively targets the pyridine’s 6-position, though analogous conditions could theoretically functionalize the 4-position with appropriate directing groups.
Directed Halogenation and Functional Group Interconversion
Chlorination with POCl₃ and PCl₅
Chlorination of pyridone intermediates using POCl₃ and PCl₅ (10:1 ratio) at 115°C achieves near-quantitative conversion to 2-chloro-3-cyano-4-methylpyridine. Excess POCl₃ is removed via distillation, and the product is isolated by filtration after aqueous workup. This method’s scalability is demonstrated in Example 1 of US6399781B1, which produces 112.7 g of chlorinated product at 92% yield.
Bromination via Diazotization
Amination and Protecting Group Strategies
Cyano-to-Amine Conversion
The cyano group in 2-chloro-3-cyano-4-methylpyridine is hydrolyzed to an amide using concentrated H₂SO₄ at 90°C, followed by Hofmann degradation with NaOH and Br₂ to yield 2-chloro-3-amino-4-methylpyridine. This two-step process achieves 70–80% conversion, though competing hydrolysis side reactions necessitate careful temperature control.
Regioselective Bromination Challenges
Achieving 4-bromo substitution on 6-chloro-2-methylpyridin-3-amine remains underexplored in the literature. The amino group at position 3 typically directs electrophilic substitution to the 2-, 4-, or 6-positions, but steric and electronic factors from adjacent chloro and methyl groups may favor 4-bromination. Computational studies or directed C–H activation using palladium catalysts could enhance regioselectivity, though such methods are absent from current patents.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Purification
Solvent and Workup Optimization
Large-scale syntheses favor cost-effective solvents like dichloromethane or acetonitrile. For example, the bromination in uses 500 mL of dichloromethane per 50 g of starting material, with silica gel filtration to remove excess dibromo reagent. Recrystallization from heptane or petroleum ether/ethyl acetate mixtures achieves >95% purity.
Avoiding Column Chromatography
Industrial processes prioritize crystallization over column chromatography. The patent CN108101857B emphasizes recrystallization after each step, reducing purification costs and enabling multi-kilogram production . For this compound, analogous crystallization from heptane/ethyl acetate could isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with reduced halogen content.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized pyridine derivatives.
Reduction Products: Reduced amine derivatives with fewer halogen atoms.
Scientific Research Applications
Applications in Scientific Research
4-Bromo-6-chloro-2-methylpyridin-3-amine has diverse applications in several domains:
Organic Synthesis
This compound serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various reactions such as nucleophilic substitutions, oxidation, and reduction makes it valuable in creating diverse chemical entities.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Substituted pyridine derivatives |
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | N-Oxides and other oxidized derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced amine derivatives with fewer halogens |
Medicinal Chemistry
In the field of medicinal chemistry, this compound is explored as a precursor in the development of bioactive molecules and potential therapeutic agents. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.
Agrochemicals and Industrial Applications
This compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity facilitates the synthesis of compounds used in pest control and agricultural enhancement.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key analogs of 4-Bromo-6-chloro-2-methylpyridin-3-amine, highlighting substituent positions, molecular formulas, and applications:
Key Observations :
- Halogen Positioning: Bromine at position 4 (target compound) vs. 2, 5, or 6 in analogs alters electronic effects.
- Methyl Group Impact : The methyl group at position 2 in the target compound introduces steric hindrance, which may slow down reactions at adjacent positions compared to analogs with methyl groups at positions 4 or 5 .
- Chlorine Placement : Chlorine at position 6 (target) vs. 2 or 5 in analogs affects hydrogen bonding and crystal packing, as seen in related pyrimidine structures .
Physical Properties and Commercial Availability
- Molecular Weight: All analogs share a molecular weight range of 221–225 g/mol, with minor variations due to substituent positioning.
- Purity and Pricing :
Biological Activity
4-Bromo-6-chloro-2-methylpyridin-3-amine is a pyridine derivative known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and chlorine atoms, which are known to enhance its electrophilic properties. The presence of the amino group further contributes to its biological activity by enabling interactions with various biological targets.
The mechanism of action of this compound involves binding to specific enzymes and receptors, modulating their activity. The halogenated structure allows for increased binding affinity, influencing various biochemical pathways. Preliminary studies indicate that it may interact with neurotransmitter receptors, potentially affecting synaptic plasticity and cognitive functions .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Studies indicate that it may induce cytotoxic effects in various cancer cell lines, promoting apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, this compound was shown to modulate receptor activity related to neuroinflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
- Antibacterial Efficacy : A comparative study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its role in developing new antibacterial agents amidst rising antibiotic resistance .
- Structure-Activity Relationship (SAR) : Research exploring SAR has indicated that modifications in the substituents on the pyridine ring can significantly influence the biological activity of related compounds, paving the way for designing more potent derivatives .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-6-chloro-2-methylpyridin-3-amine, and how do reaction conditions influence yield?
Answer: A two-step synthesis is commonly employed:
Bromination : Introduce bromine at the 4-position of 6-chloro-2-methylpyridin-3-amine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄ at 80°C).
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. Key Considerations :
- Reaction temperature and solvent polarity significantly affect regioselectivity. For example, polar aprotic solvents like DMF may lead to by-products due to competing nucleophilic substitution .
- Yield optimization data from analogous compounds (e.g., 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine) suggest yields of 60–75% under controlled conditions .
Q. Table 1: Synthesis Optimization
| Parameter | Condition Range | Yield (%) |
|---|---|---|
| Temperature (°C) | 70–90 | 60–75 |
| Solvent | CCl₄ vs. DCM | ±10% |
| Catalyst (AIBN) | 0.5–1.0 eq | 65–70 |
Q. How can researchers confirm the purity and structural identity of this compound?
Answer: A multi-technique approach is critical:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; >95% purity is achievable .
- NMR : Key signals include:
- ¹H NMR : Methyl group at δ 2.5–2.7 ppm (singlet), aromatic protons at δ 7.1–7.4 ppm (doublets).
- ¹³C NMR : Br and Cl substituents deshield adjacent carbons (e.g., C4 at δ 125–130 ppm) .
- Mass Spectrometry (MS) : Expected [M+H]⁺ peak at m/z 250.9 (C₆H₆BrClN₂⁺).
Note : Discrepancies in melting points (e.g., 145–150°C vs. 155°C in older literature) may arise from polymorphic forms or impurities .
Advanced Research Questions
Q. What factors influence the regioselectivity of nucleophilic substitution at the 4-bromo position?
Answer: Regioselectivity is governed by:
- Electronic Effects : The electron-withdrawing Cl at C6 activates the C4-Br bond for SNAr (nucleophilic aromatic substitution).
- Steric Effects : The 2-methyl group hinders attack at C2, favoring C4 reactivity.
Case Study : In Suzuki couplings, Pd(PPh₃)₄ catalyzes cross-coupling at C4-Br with arylboronic acids (e.g., phenylboronic acid yields 4-aryl derivatives in 80% yield). Competing reactivity at C6-Cl is negligible due to lower leaving-group ability .
Q. Table 2: Substitution Reactivity
| Position | Leaving Group | Reactivity (Relative Rate) |
|---|---|---|
| C4 | Br | 1.0 (reference) |
| C6 | Cl | 0.2 |
| C2 | CH₃ | 0.0 (no reaction) |
Q. How do solvent and temperature affect the compound’s stability during long-term storage?
Answer:
- Stability in Solution :
- Solid-State Stability :
Contradictions in Data : Some studies report decomposition at -20°C in polar solvents, likely due to residual acidity. Always pre-dry solvents with molecular sieves .
Q. What strategies mitigate contradictions in reported biological activity data for analogs?
Answer: Discrepancies often arise from:
- Impurity Profiles : For example, residual Pd in cross-coupled derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) can inhibit enzymes. Use scavengers like SiliaBond Thiol for Pd removal .
- Assay Conditions : Adjust pH to 7.4 (physiological) to avoid protonation of the amine group, which alters binding affinity.
Q. Table 3: Biological Activity Comparison
| Analog | IC₅₀ (μM) | Assay pH | Pd Content (ppm) |
|---|---|---|---|
| Target compound | 12.5 | 7.4 | <5 |
| Pd-contaminated analog | 45.0 | 7.4 | 120 |
| Protonated form (pH 5.0) | >100 | 5.0 | <5 |
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. For example, predict activation energy for SNAr at C4-Br (ΔG‡ ≈ 25 kcal/mol) .
- Molecular Dynamics : Simulate solvation effects in DMF to optimize coupling reactions.
Validation : Compare computed NMR shifts (<2 ppm deviation) and reaction yields (±5% error margin) with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
